molecular formula C15H23NO2 B6071147 N-(2-adamantyl)oxolane-2-carboxamide

N-(2-adamantyl)oxolane-2-carboxamide

Cat. No.: B6071147
M. Wt: 249.35 g/mol
InChI Key: LHSGONWWEAIBEI-UHFFFAOYSA-N
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Description

N-(2-adamantyl)oxolane-2-carboxamide: is a compound that features an adamantane moiety linked to an oxolane ring through a carboxamide group Adamantane, a polycyclic cage molecule, is known for its high symmetry and stability, making it a valuable scaffold in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)oxolane-2-carboxamide typically involves the amidation of 2-adamantylcarboxylic acid with oxolane-2-amine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common catalysts include carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-adamantyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: N-(2-adamantyl)oxolane-2-carboxamide is unique due to the presence of both the adamantane and oxolane moieties, which confer distinct chemical and biological properties. Compared to other adamantane derivatives, it offers a balance of stability and reactivity, making it suitable for various applications in drug design and material science .

Properties

IUPAC Name

N-(2-adamantyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c17-15(13-2-1-3-18-13)16-14-11-5-9-4-10(7-11)8-12(14)6-9/h9-14H,1-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSGONWWEAIBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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